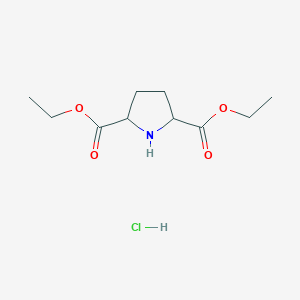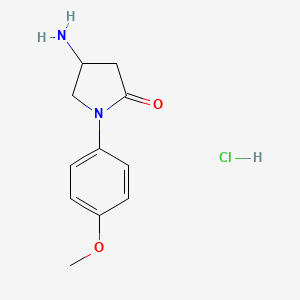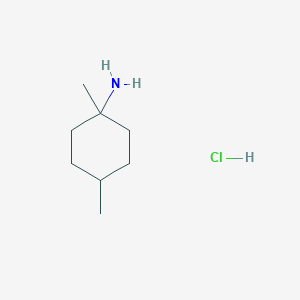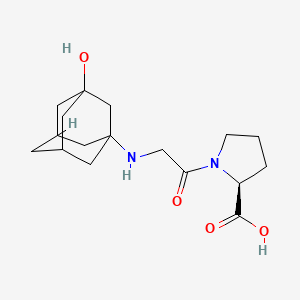
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol
Descripción general
Descripción
“1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol” is a chemical compound with the empirical formula C11H13FN2O3 and a molecular weight of 240.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol” is represented by the SMILES string [O-]N+C=C1)=C1N(CCC2)CC2O)=O . The InChI key is PUEOIIRRWGCFQJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol” are as follows: it is a solid substance . Its molecular weight is 240.23 g/mol . The compound’s exact mass and monoisotopic mass are 224.09610582 g/mol . It has a complexity of 251 .
Aplicaciones Científicas De Investigación
Fluorescence Probe Development
A reversible fluorescent probe incorporating a piperidin-1-ol group was synthesized for detecting ClO(-)/AA redox cycles in aqueous solution and living cells. This probe, based on a 7-nitrobenzoxadiazole (NBD) fluorophore, showed sensitive and selective fluorescent responses, successfully monitoring redox cycles in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).
Reaction Mechanisms with Amines
The reaction of primary and secondary amines with specific nitrophenyl compounds, involving piperidine, was explored. This study revealed insights into the reaction mechanisms and activation energies, contributing to a deeper understanding of chemical interactions involving piperidine derivatives (Leffek & Maciejewska, 1986).
Corrosion Inhibition on Iron
Quantum chemical calculations and molecular dynamics simulations were conducted to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research elucidated the adsorption behaviors and binding energies of these compounds on iron surfaces, offering potential applications in corrosion prevention (Kaya et al., 2016).
Synthesis of Piperidine Derivatives
Research on synthesizing various piperidine derivatives, including 1-arylpiperidin-4-ols, was conducted. These synthetic pathways contribute to the development of new compounds with potential applications in various fields of chemistry (Reese & Thompson, 1988).
Developing PET Radiotracers
The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential PET radiotracer, was accomplished. This compound is intended for studying CB1 cannabinoid receptors in the brain, demonstrating the application of piperidine derivatives in medical imaging (Katoch-Rouse & Horti, 2003).
Propiedades
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-8-3-4-10(11(6-8)14(16)17)13-5-1-2-9(15)7-13/h3-4,6,9,15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOIIRRWGCFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)


![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)

